molecular formula C14H18N4O3 B1409235 (R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1369532-11-5

(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

货号: B1409235
CAS 编号: 1369532-11-5
分子量: 290.32 g/mol
InChI 键: UVCSKPHHSWLLTB-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a cyclopenta[d]pyrimidine core, and a methyl ester functional group, making it a versatile molecule for scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclopenta[d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyrimidine, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the cyclopenta[d]pyrimidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

化学反应分析

Types of Reactions

®-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the piperazine or cyclopenta[d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and

生物活性

(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structural Insights

This compound belongs to a class of cyclopenta[d]pyrimidines, which have been synthesized through various methodologies. The structural framework includes a piperazine moiety that is crucial for its biological activity. The synthesis often involves modifications at different positions of the cyclopenta[d]pyrimidine scaffold to enhance potency against specific biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of cyclopenta[d]pyrimidine derivatives, including this compound. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with microtubule dynamics:

  • Mechanism of Action : The compound acts as an anti-microtubule agent, similar to colchicine, by binding to the colchicine site on tubulin. This binding prevents microtubule polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase.
  • Efficacy Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. For instance, IC50 values in the low micromolar range have been reported for these cell lines, indicating potent antitumor activity .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the piperazine ring and cyclopenta[d]pyrimidine structure can significantly impact biological activity:

Modification Effect on Activity
N-Methyl GroupEnhances potency against tumor cells
4'-Methoxy SubstitutionImportant for maintaining anti-tumor activity
Variations at R1, R2Can lead to improved binding affinity

These findings suggest that careful structural modifications can optimize the biological efficacy of these compounds.

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound can significantly reduce tumor size compared to control groups. These studies confirm its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

Comparative studies with other known anti-tumor agents reveal that this compound exhibits superior efficacy against multidrug-resistant cancer cell lines. It has been noted that compounds with similar structural features often show varying degrees of activity depending on their specific substitutions .

科学研究应用

AKT Inhibitors

One of the primary applications of this compound is in the development of AKT inhibitors. AKT, or Protein Kinase B, is a critical player in various cellular processes, including metabolism, proliferation, and survival. The compound has been noted for its role in synthesizing N-protected derivatives that serve as precursors for potent AKT inhibitors such as Ipatasertib. The improved processes for preparing these compounds enhance scalability and efficiency in drug manufacturing, which is crucial for clinical applications .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties by acting on specific pathways involved in cancer cell proliferation. The structural modifications of related compounds have been shown to enhance their potency against various cancer cell lines, suggesting that (R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate could be a valuable scaffold for further development .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor for various enzymes implicated in disease processes. For instance, studies have shown that modifications to the cyclopenta[d]pyrimidine scaffold can lead to enhanced inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in certain pathogens . This suggests possible applications in developing treatments for diseases such as malaria.

Selectivity and Potency

The selectivity of this compound against human enzymes compared to pathogen-specific targets is a vital aspect of its pharmacological profile. Compounds derived from this structure have been shown to maintain high selectivity while achieving low nanomolar potency against target enzymes . This balance is essential for minimizing side effects during therapy.

Case Studies and Research Findings

Study Focus Findings
Study on AKT inhibitors Development of N-protected derivativesHighlighted improvements in synthesis processes for scalable production of potent inhibitors
Antitumor activity research Evaluation of structural modificationsIdentified enhanced potency against cancer cell lines with specific scaffold alterations
Enzyme inhibition study Targeting DHODHShowed effective inhibition with favorable selectivity profiles

属性

IUPAC Name

methyl 4-[(5R)-5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9-7-10(19)12-11(9)13(16-8-15-12)17-3-5-18(6-4-17)14(20)21-2/h8-9H,3-7H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCSKPHHSWLLTB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 3
(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 6
(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。